This compound falls under the category of carboxylic acids and esters. The IUPAC name indicates its structure, which includes a cyclobutane ring with a carboxylic acid functional group and an additional methyl ester group. The molecular formula for this compound is , and it has a molecular weight of approximately 199.25 g/mol. The CAS Registry Number for this compound is not explicitly stated in the available data but can be derived from its structural characteristics.
The synthesis of cyclobutanecarboxylic acid derivatives typically involves several methods:
These synthetic routes require careful control of reaction conditions such as temperature, time, and concentration to maximize yield and purity.
The molecular structure of cyclobutanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester can be described as follows:
The chemical structure can be represented using SMILES notation as follows: CC(C)(=O)N(C(=O)OC)C1CCC1
.
Cyclobutanecarboxylic acid derivatives can participate in various chemical reactions:
These reactions are essential for modifying the compound's properties or synthesizing more complex molecules.
The mechanism of action for cyclobutanecarboxylic acid derivatives is largely dependent on their interactions with biological systems or other chemical entities:
Understanding these mechanisms is crucial for exploring potential applications in medicinal chemistry or materials science.
Cyclobutanecarboxylic acid exhibits several notable physical and chemical properties:
These properties are critical for determining its behavior in various applications and environments.
Cyclobutanecarboxylic acid derivatives have diverse applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0